3-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
“3-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1509366-76-0 . It is a powder at room temperature and has a molecular weight of 269.63 .
Molecular Structure Analysis
The molecular structure of “this compound” can be found in various chemical databases . The InChI key can be used to retrieve the structure .Chemical Reactions Analysis
“4-(Trifluoromethyl)benzenesulfonyl chloride” may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 269.63 . More detailed physical and chemical properties might be available in specialized chemical databases .Scientific Research Applications
Synthesis and Organic Chemistry
3-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of complex molecules and materials. Studies demonstrate its utility in the formation of sulfones and sultones, important classes of compounds in drug development and material science.
- Sulfone Synthesis : The compound has been used in reactions with enamines to afford acyclic sulfones, indicating its role in the synthesis of sulfur-containing compounds which are prevalent in pharmaceuticals and agrochemicals (Tsuge, Iwanami, & Hagio, 1972).
- Sultone Formation : A photoredox-catalyzed procedure utilizing this compound for one-step formation of sultones from α,ω-alkenols showcases its potential in creating fluorinated compounds, which are valuable in electrolyte additives and drug synthesis (Rawner, Knorn, Lutsker, Hossain, & Reiser, 2016).
Material Chemistry and Polymer Science
In the realm of material science and polymer chemistry, this compound is instrumental in the development of advanced materials with unique properties.
- Hyperbranched Polymers : The compound aids in the creation of hyperbranched poly(arylene ether sulfone)s, which have applications in high-performance materials due to their unique structural features, demonstrating the role of this compound in polymer science (Himmelberg & Fossum, 2005).
Safety and Hazards
Properties
IUPAC Name |
3-cyano-4-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO2S/c9-16(14,15)6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYRWMSDMVIWAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1509366-76-0 | |
Record name | 3-cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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